molecular formula C20H15FN6O B2975544 1-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207042-00-9

1-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2975544
CAS No.: 1207042-00-9
M. Wt: 374.379
InChI Key: HVAQECPRBLZNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound is a 1,2,3-triazole-4-carboxamide derivative featuring a 4-fluorophenyl group at position 1, a pyridin-4-yl group at position 5, and a pyridin-2-ylmethyl substituent on the carboxamide nitrogen. While direct structural data for this compound are absent in the provided evidence, its analogs (e.g., ) suggest that crystallographic validation via programs like SHELXL or SIR97 is standard for confirming such heterocyclic architectures.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-pyridin-4-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O/c21-15-4-6-17(7-5-15)27-19(14-8-11-22-12-9-14)18(25-26-27)20(28)24-13-16-3-1-2-10-23-16/h1-12H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAQECPRBLZNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic synthesis. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the pyridinylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Final assembly: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling reactions: Reagents like palladium catalysts can be used for coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The triazole ring and the fluorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of the target compound and its closest analogs:

Compound Name Molecular Formula Substituents (Triazole Positions) Molecular Weight Key Structural Differences Reference ID
Target Compound C₂₁H₁₆FN₅O 1: 4-Fluorophenyl; 5: Pyridin-4-yl; N: Pyridin-2-ylmethyl 397.39 (calc.) Reference scaffold -
N-(2,4-Difluorobenzyl)-1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxamide C₂₁H₁₄F₃N₅O N: 2,4-Difluorobenzyl 409.37 Benzyl substituent has additional fluorine atoms
1-(3-Methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide C₂₃H₂₁N₅O₂ 1: 3-Methoxyphenyl; 5: Pyridin-3-yl; N: 4-Methylbenzyl 399.40 Methoxy group on phenyl; pyridin-3-yl substitution
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide C₂₃H₂₁FN₆O₃ 5: Amino; N: Oxazolylmethyl; Substituent: 2-Fluorophenyl 456.45 Oxazole ring replaces pyridyl; amino group at C5
Key Observations:

The pyridin-3-yl substitution in may alter binding interactions in biological systems due to differences in nitrogen positioning . The oxazolylmethyl group in introduces a heterocyclic spacer, which could influence conformational flexibility .

Molecular Weight Trends :

  • The target compound (calc. 397.39) is lighter than (409.37) and (456.45), primarily due to simpler substituents.

Functional Implications

  • Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound may improve metabolic stability over the 3-methoxyphenyl group in , as fluorine reduces susceptibility to oxidative metabolism .
  • Pyridyl vs.

Biological Activity

The compound 1-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide represents a novel class of triazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The chemical structure of the compound can be described using its IUPAC name and SMILES notation:

  • IUPAC Name : this compound
  • SMILES : FC1=CC=CC=C1C1=NC2=CC=NN2C(NCC2=CC=NC=C2)=C1

This compound is characterized by the presence of a triazole ring, which is known for its role in various pharmacological activities.

Research indicates that triazole derivatives, including the compound , exhibit potent anticancer activity through various mechanisms. They often act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. For instance, studies have shown that fluorinated triazoles can inhibit HER2 tyrosine kinase , which is crucial in breast cancer progression. Cheng et al. reported IC50 values for related triazole analogs against MDA-MB-453 human breast cancer cells .

Case Studies

  • Fluorinated Triazoles : A study by Dolzhenko et al. synthesized several fluorinated 1,2,4-triazole analogs and tested their efficacy against prostate (PC-3), breast (MDA-MB-231), and renal (ACHN) cancer cell lines. One compound exhibited significant growth inhibition with an IC50 value comparable to established drugs like doxorubicin .
  • Cell Cycle Arrest : In another investigation, triazole analogs demonstrated the ability to induce cell cycle arrest in MCF-7 breast carcinoma cells. The compounds affected the expression levels of proteins such as ERK1/2 and survivin, which are pivotal in regulating cell proliferation .

Antibacterial Activity

Triazole derivatives have also been explored for their antibacterial properties. The compound's structure allows for interaction with bacterial enzymes, potentially disrupting their function.

Research Findings

A review highlighted that certain triazole derivatives exhibit antimicrobial activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in these compounds enhances their antibacterial efficacy .

Comparative Analysis of Biological Activities

Activity TypeCompound TestedIC50 Values (µM)Target/Mechanism
AnticancerFluorinated Triazoles16.6 - 31.6HER2 Tyrosine Kinase Inhibition
AntibacterialTriazole DerivativesVariesDisruption of Bacterial Enzymes

Q & A

Q. Key Structural Insights :

Interaction TypeExample ObservationReference
Intramolecular H-bondN–H⋯N (6-membered ring)
Intermolecular H-bondC–H⋯O (chain formation)

Advanced: How should researchers reconcile conflicting bioactivity data for this compound in enzyme inhibition assays?

Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Recommendations:

  • Assay Validation : Confirm enzyme purity and activity using positive controls (e.g., known inhibitors).
  • Solubility Checks : Pre-dissolve the compound in DMSO and verify no precipitation occurs in buffer.
  • Metabolic Stability : Test for degradation products via LC-MS; instability in plasma or liver microsomes can artifactually reduce efficacy .
  • Dose-Response Curves : Perform IC50 determinations across multiple concentrations to rule out false negatives .

Advanced: What methodologies are effective for optimizing reaction conditions in the synthesis of analogs with improved bioactivity?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, temperature). For example, a 2^3 factorial design can identify interactions between solvent polarity, temperature, and reaction time .
  • High-Throughput Screening (HTS) : Automate parallel synthesis of analogs with varied substituents (e.g., halogenation at the phenyl ring) .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity to prioritize derivatives .

Q. Example Optimization Workflow :

Variable Screening : Identify critical parameters via Plackett-Burman design.

Response Surface Methodology (RSM) : Refine conditions using central composite design.

Validation : Confirm reproducibility in ≥3 independent batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.